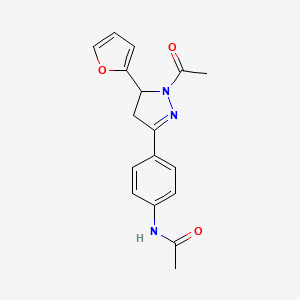

N-(4-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[2-acetyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-11(21)18-14-7-5-13(6-8-14)15-10-16(17-4-3-9-23-17)20(19-15)12(2)22/h3-9,16H,10H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPBFEBODDVRDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-keto ester.

Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.

Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

Formation of the acetamide group: This step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

Substitution: The compound can undergo substitution reactions, especially at the phenyl ring, where various substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products:

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Dihydropyrazole derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of pyrazoline-acetamide derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

Key Observations :

Thiophene analogs demonstrated antitubercular activity (MIC 3.12 µg/mL), suggesting the target compound’s furan derivative could exhibit similar efficacy .

Functional Group Variation : Ethanesulfonamide derivatives () replace acetamide with sulfonamide, increasing polarity and hydrogen-bonding capacity. Sulfonamides are often associated with enhanced pharmacokinetic profiles but may reduce bioavailability due to higher solubility .

Core Heterocycle Modification: Substituting pyrazoline with thiadiazole () eliminates the dihydropyrazole ring’s conformational flexibility, which could impact target binding.

Physicochemical Properties

- Solubility : Acetamide derivatives generally exhibit moderate aqueous solubility due to hydrogen-bonding capacity. Sulfonamide analogs () may have higher solubility but lower logP values.

- Thermal Stability : Pyrazoline derivatives with aromatic substituents (e.g., 4-chlorophenyl in ) show melting points between 126–181°C, suggesting the furan analog may have comparable stability .

Biological Activity

N-(4-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide is a compound that has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, an acetamide group, and a furan moiety. Its chemical formula is represented as follows:

This structure is significant as it contributes to the compound's interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

- Cell Line Studies : The compound has been tested against various cancer cell lines, showing significant cytotoxicity. In particular, it exhibited an IC50 value of 3.79 µM against MCF7 (breast cancer), 12.50 µM against SF-268 (brain cancer), and 42.30 µM against NCI-H460 (lung cancer) cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

2. Anti-inflammatory Effects

The anti-inflammatory properties of the compound have also been explored. Pyrazole derivatives are known to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in tumor cells.

- Modulation of Inflammatory Mediators : It may downregulate pro-inflammatory cytokines and enzymes involved in inflammation.

Study on Anticancer Properties

In a recent study published in MDPI, researchers synthesized various pyrazole derivatives and assessed their anticancer activities. The findings indicated that compounds similar to this compound showed promising results in inhibiting tumor growth and inducing apoptosis in treated cells .

Anti-inflammatory Evaluation

Another investigation focused on the anti-inflammatory potential of pyrazole derivatives, revealing that certain compounds could significantly reduce inflammation markers in vitro, suggesting a pathway for therapeutic development against chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(4-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide and confirming its purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the condensation of furan-2-carbaldehyde with hydrazine derivatives to form the pyrazoline core. Subsequent acetylation and coupling with substituted phenylacetamide groups are performed under reflux conditions using polar aprotic solvents (e.g., DMSO or DMF). Purity is confirmed via LCMS (e.g., Method A/B with ES+ mass detection) and ¹H/¹³C NMR spectroscopy to verify δ values and functional group integration . Melting point analysis (e.g., 164–181°C ranges) further ensures consistency with literature .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing derivatives of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy in solvents like DMSO-d6 or CD3OD is critical for resolving δ values (e.g., 1.908–12.736 ppm) and confirming substituent positions. High-Performance Liquid Chromatography (HPLC) and LCMS (Method A/B) assess purity and molecular ion peaks (e.g., ES+ 396.99–465.33 m/z). Infrared (IR) spectroscopy identifies carbonyl (C=O) and sulfonamide (S=O) stretches, while X-ray crystallography (if crystallizable) provides definitive structural validation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound against bacterial targets?

- Methodological Answer : SAR studies require systematic substitution of functional groups (e.g., replacing furan with thiophene or chlorophenyl moieties) and comparative bioassays. For example:

- Step 1 : Synthesize analogs with variations at the pyrazoline C5 position (e.g., 4-chlorophenyl vs. 4-methylphenyl) .

- Step 2 : Evaluate antimicrobial activity via MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Step 3 : Correlate electronic (Hammett σ values) or steric parameters of substituents with activity trends. Compounds with electron-withdrawing groups (e.g., Cl) often enhance membrane penetration .

Q. What computational strategies are effective in predicting the binding affinity of this compound to viral targets like DNA polymerase?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations are used to model interactions. For instance:

- Docking : Identify key residues (e.g., catalytic lysine or aspartate) in the target enzyme’s active site. Prioritize compounds with hydrogen bonds to backbone atoms or π-π stacking with aromatic residues .

- Validation : Compare docking scores (e.g., −8.640 for pyrazoline sulfonamides) with experimental IC50 values. Discrepancies may require reparameterizing force fields or adjusting solvation models .

Q. How should discrepancies between in vitro and in silico activity data for this compound be addressed?

- Methodological Answer :

- Reassay Conditions : Ensure bioassay pH, temperature, and solvent (e.g., DMSO concentration ≤1%) match physiological conditions .

- Target Flexibility : Use ensemble docking to account for protein conformational changes missed in rigid docking .

- Off-Target Effects : Perform selectivity profiling via kinase or protease panels to rule out nonspecific binding .

Mechanistic and Methodological Questions

Q. What experimental approaches are used to elucidate the mechanism of action against viral or bacterial targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC50 for target enzymes (e.g., DNA polymerase or dihydrofolate reductase) using fluorogenic substrates .

- Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify dissociation constants (Kd) .

- Genetic Knockdown : siRNA silencing of putative targets in cell lines to observe rescue effects .

Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol for cyclocondensation steps. DMF often improves pyrazoline ring closure .

- Catalyst Optimization : Use p-toluenesulfonic acid (PTSA) or iodine for acid-catalyzed steps.

- Design of Experiments (DoE) : Apply factorial designs to optimize temperature (70–110°C), stoichiometry, and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.